RU-Ski 43

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

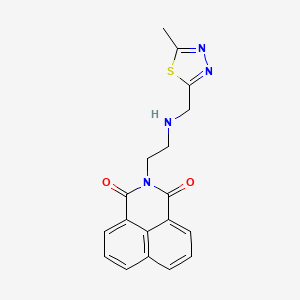

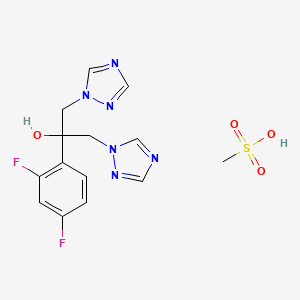

RU-SKI 43 es un potente e inhibidor selectivo de la acetiltransferasa Hedgehog (Hhat), con una IC50 de 850 nM . Este compuesto es conocido por su capacidad de inhibir la palmitoilación del Sonic Hedgehog (Shh) por la Hhat endógena in vitro y en células . This compound ha mostrado un potencial significativo en la investigación del cáncer, particularmente en el tratamiento del adenocarcinoma ductal pancreático .

Aplicaciones Científicas De Investigación

RU-SKI 43 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Investigación del cáncer: This compound ha mostrado un potencial significativo en la inhibición de la proliferación de células de cáncer pancreático al atacar la vía de señalización Hedgehog.

Estudios de transducción de señales: This compound se utiliza para estudiar el papel de la acetiltransferasa Hedgehog en la transducción de señales y su impacto en varias vías celulares.

Desarrollo de fármacos: This compound sirve como un compuesto líder para el desarrollo de nuevos inhibidores que se dirigen a la vía de señalización Hedgehog, que está implicada en varios tipos de cáncer.

Mecanismo De Acción

RU-SKI 43 ejerce sus efectos al inhibir la acetiltransferasa Hedgehog (Hhat), que es responsable de la palmitoilación del Sonic Hedgehog (Shh) . Esta inhibición previene la activación de la vía de señalización Hedgehog, lo que lleva a una activación reducida de Gli-1 y una disminución de la actividad de las vías de Akt y mTOR . Los objetivos moleculares de this compound incluyen Hhat, Shh, Gli-1, Akt y mTOR .

Análisis Bioquímico

Biochemical Properties

RU-Ski 43 interacts with the enzyme Hedgehog acyltransferase (Hhat), inhibiting its function . This interaction blocks the palmitoylation of Sonic hedgehog (Shh), a critical process for signaling through Shh . The nature of this interaction is selective and does not affect the palmitoylation of H-Ras or Fyn, myristoylation of c-Src, or acylation of Wnt3a .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is cell-permeable and inhibits both autocrine and paracrine Shh-induced activation of Gli-mediated transcription . In pancreatic cancer cells, this compound reduces both Gli1 activation and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically with the enzyme Hhat . It inhibits Hhat in a manner that is non-competitive with respect to palmitoyl CoA and uncompetitive with respect to ShhN . This leads to a decrease in the palmitoylation of Shh, thereby inhibiting Shh signaling .

Temporal Effects in Laboratory Settings

It is known that this compound is stable and effective in inhibiting Hhat and Shh signaling .

Metabolic Pathways

This compound is involved in the Hedgehog signaling pathway . It interacts with the enzyme Hhat and affects the palmitoylation of Shh

Métodos De Preparación

RU-SKI 43 se sintetiza a través de una serie de reacciones químicas que involucran la formación de una estructura dihidrotienopiridinil-etanona . La ruta sintética típicamente implica los siguientes pasos:

Formación del núcleo tienopiridina: Este paso implica la ciclación de precursores apropiados para formar el anillo tienopiridina.

Introducción del grupo etanona: El grupo etanona se introduce a través de una serie de reacciones, incluyendo la alquilación y la oxidación.

Modificaciones finales:

Análisis De Reacciones Químicas

RU-SKI 43 experimenta varios tipos de reacciones químicas, incluyendo:

Inhibición de la palmitoilación: This compound inhibe la palmitoilación del Sonic Hedgehog (Shh) por la acetiltransferasa Hedgehog (Hhat) de manera no competitiva con el palmitoil CoA y no competitiva con el Shh.

Reducción de la activación de Gli-1: This compound reduce la activación de Gli-1 a través de la señalización no canónica independiente de Smoothened.

Inhibición de las vías de Akt y mTOR: This compound disminuye la actividad de las vías de Akt y mTOR, que son cruciales para la proliferación y supervivencia celular.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen palmitoil CoA, Shh y varias líneas celulares como AsPC-1 y Panc-1 . Los principales productos formados a partir de estas reacciones son las formas inhibidas de Shh y los niveles reducidos de Gli-1, Akt y mTOR .

Comparación Con Compuestos Similares

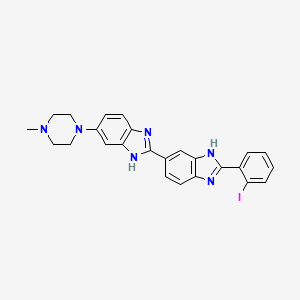

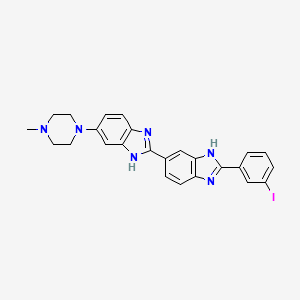

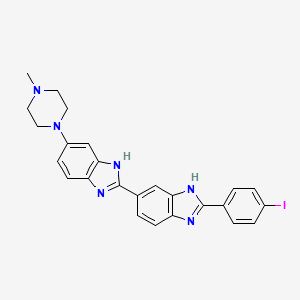

RU-SKI 43 es único en su capacidad de inhibir selectivamente la acetiltransferasa Hedgehog (Hhat) con alta potencia . Compuestos similares incluyen:

Ciclopamina: Un inhibidor del receptor Smoothened en la vía de señalización Hedgehog.

GDC-0449 (Vismodegib): Un antagonista de Smoothened utilizado en el tratamiento del carcinoma de células basales.

Itraconazol: Un agente antifúngico que también inhibe la vía de señalización Hedgehog al atacar Smoothened.

This compound se destaca por su inhibición específica de Hhat, lo que lo convierte en una herramienta valiosa para estudiar las vías de señalización no canónicas de Hedgehog .

Propiedades

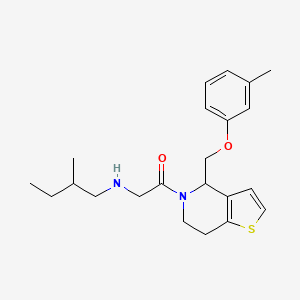

IUPAC Name |

2-(2-methylbutylamino)-1-[4-[(3-methylphenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O2S/c1-4-16(2)13-23-14-22(25)24-10-8-21-19(9-11-27-21)20(24)15-26-18-7-5-6-17(3)12-18/h5-7,9,11-12,16,20,23H,4,8,10,13-15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEENEMOEBJOKGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CNCC(=O)N1CCC2=C(C1COC3=CC=CC(=C3)C)C=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of RU-SKI 43?

A1: this compound is a small molecule inhibitor of Hedgehog Acyltransferase (Hhat) [, , ]. Hhat is an enzyme that catalyzes the attachment of palmitate, a 16-carbon fatty acid, to Sonic Hedgehog (Shh) [, , ]. This palmitoylation is essential for Shh signaling activity [, , ]. By inhibiting Hhat, this compound prevents Shh palmitoylation, thereby blocking its signaling activity and downstream effects [, , ].

Q2: Why is inhibiting the Hedgehog signaling pathway relevant in cancer treatment?

A2: Aberrant activation of the Hedgehog signaling pathway has been implicated in the development and progression of various cancers, including pancreatic cancer and breast cancer [, ]. Studies have shown that inhibiting Shh signaling, through Hhat inhibition, can reduce tumor growth in vitro and in vivo [, ].

Q3: What evidence supports the effectiveness of this compound in inhibiting Hhat and Shh signaling?

A3: In vitro studies have shown that this compound effectively inhibits Shh palmitoylation in a dose-dependent manner, with an IC50 of 0.895 µM []. Furthermore, treatment with this compound decreased cell proliferation in ERα positive breast cancer cells []. Importantly, this compound showed specific inhibition of Shh palmitoylation without affecting the palmitoylation of other proteins like H-Ras and Fyn, or the myristoylation of c-Src [].

Q4: Has this compound shown efficacy in any in vivo models of cancer?

A4: Yes, research indicates that Hhat knockdown through lentiviral shRNA vectors in a Panc1 xenograft mouse model led to decreased tumor growth, highlighting the potential of Hhat inhibition as a therapeutic strategy []. While the specific in vivo effects of this compound were not detailed in the provided abstracts, its promising in vitro activity and the successful use of genetic Hhat knockdown in vivo warrant further investigation of this compound in relevant animal models.

Q5: Is this compound structurally similar to any other known Hhat inhibitors?

A6: While the provided abstracts don't provide the detailed structure of this compound, they mention the development of a second-generation Hhat inhibitor, RU-SKI 101, designed based on the structure of this compound []. This suggests that this compound could serve as a scaffold for developing new Hhat inhibitors with improved potency and pharmacological properties.

Q6: What are the limitations of the current research on this compound?

A6: The available information on this compound primarily stems from conference abstracts, which usually present preliminary findings. More comprehensive data on its pharmacodynamics, pharmacokinetics, and toxicity profile are necessary to fully assess its therapeutic potential. Additionally, further research is needed to determine optimal dosages, potential side effects, and long-term consequences of Hhat inhibition by this compound.

Q7: What are the next steps in the development of this compound as a potential therapeutic agent?

A7: Future research should focus on conducting more detailed preclinical studies to evaluate the efficacy, safety, and pharmacokinetic profile of this compound. This includes investigating its efficacy against a broader range of cancer types, determining optimal drug delivery methods, and evaluating its potential for combination therapy with existing treatments. Additionally, exploring biomarkers to predict treatment response and monitor potential resistance mechanisms will be crucial for its clinical translation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.